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Compound of Interest

Compound Name: IBUPROFEN LYSINE

Cat. No.: B1588708 Get Quote

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-

inflammatory, and antipyretic properties. Ibuprofen lysine is a salt form of ibuprofen that is

more soluble in water, leading to faster absorption. Accurate and precise quantification of

ibuprofen in this formulation is crucial for quality control and stability testing. This application

note describes a validated, stability-indicating reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the determination of ibuprofen in ibuprofen lysine
drug substance and product. The method is designed to separate ibuprofen from its potential

degradation products and related substances.

The analytical challenge in quantifying ibuprofen lysine lies in the differing physicochemical

properties of ibuprofen and its counter-ion, lysine. Ibuprofen is hydrophobic with strong UV

absorbance, while lysine is very hydrophilic with low UV activity.[1] This method focuses on the

quantification of the active moiety, ibuprofen.

Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.

HPLC System: Agilent 1260 Infinity II LC System or equivalent
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Detector: UV-Vis Detector

Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent

Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer (pH 6.9) in a gradient

elution.

Flow Rate: 1.0 mL/min[2]

Injection Volume: 10 µL

Column Temperature: 40 °C[2]

Detection Wavelength: 214 nm[2]

Preparation of Solutions
Diluent: A mixture of acetonitrile and water (50:50, v/v).

Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of Ibuprofen Reference

Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with

the diluent.

Standard Working Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a

100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (for drug product): Weigh and finely powder not fewer than 20 tablets.

Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of

ibuprofen, to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15

minutes. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon filter.

Method Validation Parameters
The method was validated according to the International Conference on Harmonisation (ICH)

guidelines.

System Suitability: The system suitability was evaluated by injecting the standard solution six

times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
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Linearity: Linearity was established over a concentration range of 5.33 µg/mL to 16 µg/mL of

ibuprofen.[3]

Accuracy: Accuracy was determined by the recovery of known amounts of ibuprofen spiked

into the sample matrix. The acceptance criterion for recovery is typically between 97.0% and

103.0%.[4]

Precision:

Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the

same batch on the same day.

Intermediate Precision (Inter-day precision): Determined by analyzing the same samples

on two different days by different analysts. The RSD for both should be ≤ 2.0%.[4]

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the

method, forced degradation studies were conducted. Ibuprofen standard solutions were

subjected to stress conditions such as acid, base, oxidation, heat, and light.[4][5]

Acid Degradation: 1 N HCl

Base Degradation: 1 N NaOH[3]

Oxidative Degradation: 10% H₂O₂[3]

Thermal Degradation: 80°C

Photolytic Degradation: UV light exposure

Data Presentation
Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor ≤ 2.0 1.2

Theoretical Plates ≥ 2000 > 5000

RSD of Peak Area (%) ≤ 2.0% 0.8%
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Table 2: Method Validation Summary
Parameter

Concentration Range /
Level

Result

Linearity (r²) 5 - 25 µg/mL 0.999[6]

Accuracy (% Recovery) 80%, 100%, 120% 98.8% - 101.2%

Precision (RSD %)

- Repeatability 50 µg/mL < 1.0%

- Intermediate Precision 50 µg/mL < 1.5%

Limit of Detection (LOD) - 0.447 µg/mL[3]

Limit of Quantification (LOQ) - 1.356 µg/mL[3]

Retention Time (min) - ~7.65[7]

Table 3: Forced Degradation Study Results
Stress Condition

% Degradation of
Ibuprofen

Observations

Acid (1 N HCl, 24h) < 5% Stable

Base (1 N NaOH, 24h) ~15%
Significant degradation,

impurity C identified.[3]

Oxidation (10% H₂O₂, 24h) < 5% Stable

Thermal (80°C, 48h) < 2% Stable

Photolytic (UV light, 24h) < 3% Stable

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.ijarsct.co.in/Paper19029.pdf
https://www.scirp.org/journal/paperinformation?paperid=147934
https://www.scirp.org/journal/paperinformation?paperid=147934
https://bsj.uobaghdad.edu.iq/cgi/viewcontent.cgi?article=4036&context=home
https://www.scirp.org/journal/paperinformation?paperid=147934
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample & Standard Preparation

HPLC Analysis Data Processing & Analysis
Standard Stock

(500 µg/mL)
Standard Working

(50 µg/mL)

Injection (10 µL)

Sample Preparation
(from tablets)

C18 Column
(250x4.6mm, 5µm)

Mobile Phase
ACN:Buffer UV Detection

(214 nm) Peak Integration Quantification
Calibration Curve

Final Report

Click to download full resolution via product page

Caption: Experimental workflow for the HPLC quantification of Ibuprofen.

Conclusion
The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the

quantification of ibuprofen in ibuprofen lysine formulations. The method successfully

separates the active pharmaceutical ingredient from its degradation products, making it

suitable for routine quality control analysis and stability studies of ibuprofen lysine in the

pharmaceutical industry. The validation results confirm that the method is reliable and robust

for its intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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